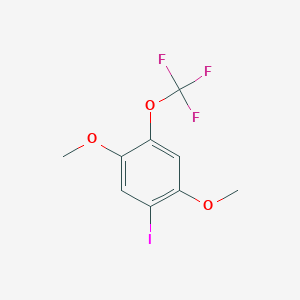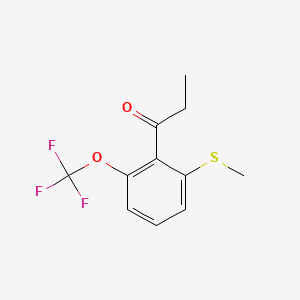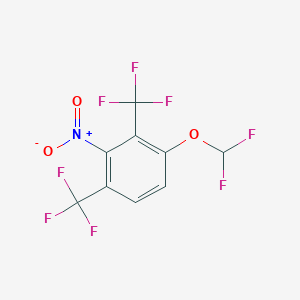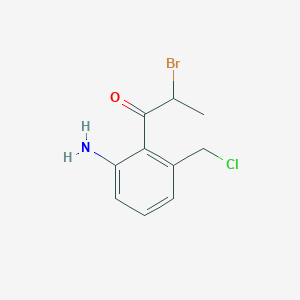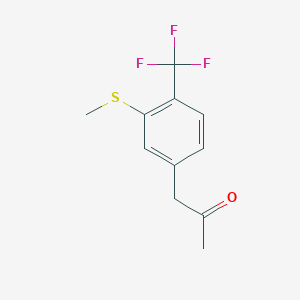
(R,Z)-4-Phenylbut-3-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,Z)-4-Phenylbut-3-en-2-yl acetate is an organic compound characterized by its unique structural features It is a derivative of phenylbutene, where the acetate group is attached to the second carbon of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-4-Phenylbut-3-en-2-yl acetate typically involves the esterification of (R,Z)-4-Phenylbut-3-en-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(R,Z)-4-Phenylbut-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the butene chain can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.
Major Products
Oxidation: Formation of (R,Z)-4-Phenylbut-3-en-2-oic acid.
Reduction: Formation of (R,Z)-4-Phenylbutane-2-yl acetate.
Substitution: Formation of (R,Z)-4-Phenylbut-3-en-2-yl derivatives with various functional groups.
Applications De Recherche Scientifique
(R,Z)-4-Phenylbut-3-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (R,Z)-4-Phenylbut-3-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then interacts with biological pathways. The double bond in the butene chain may also play a role in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,Z)-4-Phenylbut-3-en-2-ol: The alcohol precursor to the acetate ester.
(R,Z)-4-Phenylbutane-2-yl acetate: The saturated derivative of the compound.
Phenylacetic acid: A structurally related compound with a carboxylic acid group.
Uniqueness
(R,Z)-4-Phenylbut-3-en-2-yl acetate is unique due to its specific structural features, such as the position of the acetate group and the configuration of the double bond
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
[(Z,2R)-4-phenylbut-3-en-2-yl] acetate |
InChI |
InChI=1S/C12H14O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8-/t10-/m1/s1 |
Clé InChI |
DSWDNUYFUXOVBI-HSTULFTRSA-N |
SMILES isomérique |
C[C@H](/C=C\C1=CC=CC=C1)OC(=O)C |
SMILES canonique |
CC(C=CC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


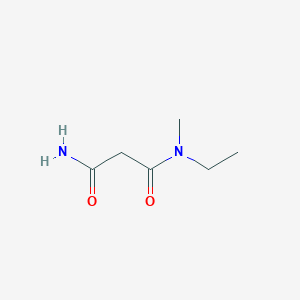
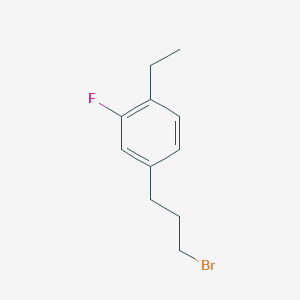
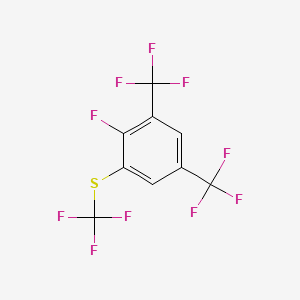
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
